3-(3,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-8-5-9(2)7-10(6-8)16-13(17)12-11(3-4-19-12)15-14(16)18/h3-7H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZBTEDLSDDXLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)NC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one typically involves the reaction of N-(3,5-dimethylphenyl)-β-alanines with urea or potassium thiocyanate. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the desired product . The reaction of N-(3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate can also yield similar thienopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reaction conditions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thioethers.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or Lewis acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Medicinal Chemistry
The thienopyrimidine derivatives, including this compound, have been studied for their antitumor , antiviral , and antimicrobial activities. Research indicates that modifications to the thienopyrimidine structure can enhance biological activity against various cancer cell lines and pathogens.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of thienopyrimidines exhibit significant cytotoxicity against human cancer cell lines. The mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways.
Pharmacological Research
The compound's pharmacological profile suggests potential as a therapeutic agent for diseases such as cancer , viral infections , and inflammatory disorders. Its ability to interact with biological targets makes it a candidate for further drug development.
Case Study: Antiviral Properties
Research has shown that certain thienopyrimidine derivatives can inhibit viral replication by interfering with viral polymerase activity. This property positions them as promising candidates for antiviral drug development.
Synthetic Chemistry
The synthesis of this compound involves multi-step reactions that allow for the introduction of various functional groups, enhancing its versatility in research applications.
Synthetic Methodology
A typical synthetic route includes:
- Formation of the thienopyrimidine core through cyclization reactions.
- Introduction of the 3,5-dimethylphenyl group via electrophilic aromatic substitution.
Biochemical Studies
Studies have explored the interaction of this compound with various enzymes and receptors, providing insights into its mechanism of action at the molecular level.
Enzyme Inhibition Studies
Inhibitory assays have revealed that the compound can act as a competitive inhibitor for certain enzymes involved in metabolic pathways, suggesting potential roles in metabolic disease management.
| Activity Type | Target Disease | Reference |
|---|---|---|
| Antitumor | Various cancers | |
| Antiviral | Viral infections | |
| Antimicrobial | Bacterial infections |
Table 2: Synthetic Routes
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Cyclization | Thienopyrimidine formation | Thioamide, Aldehyde |
| Electrophilic Substitution | Aromatic substitution | Dimethylphenyl bromide |
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thioxo group plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of kinase activity or disruption of cellular signaling cascades .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The activity of thieno-pyrimidinone derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Data Tables
Research Implications and Gaps
- Pharmacological Potential: The target compound’s 3,5-dimethylphenyl group may enhance metabolic stability compared to phenyl or pyridinyl analogs, but direct biological data are lacking .
- Safety Profile: While analogs like 3-amino-2-thioxo derivatives have documented safety data (e.g., SDS in ), the target compound’s toxicity requires further evaluation .
Biological Activity
3-(3,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₂N₂OS₂
- Molecular Weight : 288.39 g/mol
- CAS Number : 440327-19-5
Antimicrobial Activity
Research has indicated that thieno[3,2-d]pyrimidin derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 3-(3,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the range of 32–128 µg/mL, suggesting moderate efficacy against these pathogens .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This inhibition was associated with a decrease in the activation of NF-kB signaling pathways . The compound's ability to modulate inflammatory responses may have implications for treating chronic inflammatory diseases.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thieno[3,2-d]pyrimidin derivatives. Specifically, 3-(3,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one was shown to induce apoptosis in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2 .
Case Studies
The biological activities of 3-(3,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one can be attributed to its ability to interact with various molecular targets:
- Cytokine Inhibition : By inhibiting the synthesis of pro-inflammatory cytokines.
- Apoptosis Induction : Through the activation of caspases and alteration of Bcl-2 family proteins.
- Antibacterial Mechanism : Likely involves disruption of bacterial cell wall synthesis or function.
Q & A
Q. What are the optimal synthetic routes for 3-(3,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one?
Methodological Answer: The compound can be synthesized via a multi-step condensation protocol. A key intermediate, 5,6-disubstituted 2-thioxothieno[2,3-d]pyrimidin-4-one, is reacted with aryl or alkyl halides under basic conditions. For example, describes a method using acetic acid as a solvent for 8-hour reactions at room temperature, achieving yields up to 89% for structurally similar derivatives. Critical steps include controlling stoichiometry and purification via recrystallization from acetic acid or ethanol. NMR and HRMS are essential for confirming structural integrity .
Q. How can spectroscopic techniques validate the purity and structure of this compound?
Methodological Answer:
- 1H/13C NMR : Key signals include a singlet near δ 13.5 ppm (NH proton of the thioxo group) and aromatic protons from the 3,5-dimethylphenyl group (δ 6.8–7.2 ppm). Overlapping signals in the aliphatic region (e.g., δ 2.2–2.8 ppm) can be resolved using 2D NMR (COSY, HSQC) .
- HRMS : Confirm molecular ion peaks with <5 ppm error. For example, derivatives in showed [M+H]+ ions matching theoretical values within 0.003 Da .
- Melting Point : Consistency across batches (e.g., 189–190°C for analogs in ) indicates purity .
Advanced Research Questions
Q. What computational strategies predict the biological activity of this compound?
Methodological Answer: Molecular docking and dynamics simulations are critical. and highlight workflows:
- Target Selection : Tyrosinase (PDB: 2Y9X) or GSK-3β (PDB: 1Q3W) are prioritized based on structural analogs showing IC50 values as low as 10 nM .
- Docking Software : AutoDock Vina or Schrödinger Maestro. Key parameters include grid boxes centered on catalytic sites (e.g., GSK-3β’s ATP-binding pocket) and Lamarckian genetic algorithms for pose optimization.
- Validation : Compare binding energies (ΔG) with known inhibitors (e.g., kojic acid for tyrosinase) and validate via MM-GBSA free energy calculations .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s inhibitory properties?
Methodological Answer:
- Core Modifications : Introducing electron-withdrawing groups (e.g., Cl, NO2) at the 5-position of the thieno ring enhances tyrosinase inhibition (). Conversely, bulky substituents (e.g., tert-butyl in ) improve GSK-3β selectivity .
- Side-Chain Engineering : Cyclopropyl or allyl moieties () increase hydrophobic interactions with enzyme pockets.
- Bioisosteric Replacement : Replacing the thioxo group with oxo reduces activity, confirming its role in hydrogen bonding ().
Q. How to resolve contradictions in reported biological activities of structurally similar analogs?
Methodological Answer:
- Assay Standardization : Discrepancies in IC50 values (e.g., tyrosinase vs. GSK-3β) may arise from assay conditions (pH, substrate concentration). Replicate protocols from (10 nM IC50 under 20 mM Tris-HCl, pH 7.5) .
- Metabolic Stability : Use hepatic microsome assays (e.g., human S9 fraction) to rule out rapid degradation, which may explain inconsistent in vivo results.
- Epimerization Checks : Monitor tautomeric shifts (e.g., thione ↔ thiol) via HPLC-MS, as seen in for cyclopenta-fused derivatives .
Q. What analytical challenges arise in distinguishing tautomeric forms of this compound?
Methodological Answer:
- X-ray Crystallography : Definitive proof of tautomerism (e.g., thione vs. thiol) requires single-crystal analysis. resolved similar structures with R-factors <0.043 .
- IR Spectroscopy : Thione C=S stretches (1150–1250 cm⁻¹) vs. thiol S-H (2550–2600 cm⁻¹) .
- Dynamic NMR : Temperature-dependent studies (e.g., 298–343 K) reveal coalescence of signals due to tautomeric interconversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
